Home > Products > Screening Compounds P103605 > Lenalidomide-CO-C5-OH
Lenalidomide-CO-C5-OH -

Lenalidomide-CO-C5-OH

Catalog Number: EVT-14911708
CAS Number:
Molecular Formula: C19H23N3O5
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-CO-C5-OH is a derivative of lenalidomide, which is an immunomodulatory drug known for its potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. Lenalidomide is classified as a small molecule and belongs to the group of approved drugs used primarily in oncology. It is a 4-amino-glutamyl analogue of thalidomide and has been shown to have fewer adverse effects compared to its predecessor. This compound is particularly noted for its role in treating multiple myeloma, myelodysplastic syndromes, and various types of lymphoma .

Source

The compound is synthesized from lenalidomide, which itself was developed as a safer alternative to thalidomide. Lenalidomide-CO-C5-OH is utilized in research and therapeutic applications related to targeted protein degradation, leveraging its E3 ligase ligand capabilities .

Classification

Lenalidomide-CO-C5-OH falls under the category of synthetic organic compounds, specifically within the isoindole derivatives. It is recognized for its structural similarity to other immunomodulatory imide drugs (IMiDs) and is classified as an E3 ligase ligand in the context of targeted protein degradation .

Synthesis Analysis

Methods

The synthesis of lenalidomide-CO-C5-OH involves several steps that typically include the modification of the lenalidomide structure to introduce a carbonyl group (C=O) at the C5 position along with a hydroxyl group (OH).

Technical Details

The synthesis may employ techniques such as:

  • Refluxing: Heating the reaction mixture under reflux conditions to facilitate chemical reactions.
  • Chromatography: Used for purification of the synthesized compound.
  • Spectroscopic methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final product.
Molecular Structure Analysis

Structure

Lenalidomide-CO-C5-OH has a complex molecular structure characterized by:

  • A core isoindole framework.
  • Functional groups including an amino group and a hydroxyl group.

Data

  • Chemical Formula: C₁₃H₁₃N₃O₃
  • Molecular Weight: Approximately 259.26 g/mol
  • IUPAC Name: 4-amino-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one .
Chemical Reactions Analysis

Reactions

Lenalidomide-CO-C5-OH can participate in various chemical reactions typical for compounds with functional groups such as:

  • Nucleophilic substitutions: Due to the presence of the amino group.
  • Oxidation-reduction reactions: The hydroxyl group can undergo oxidation under certain conditions.

Technical Details

These reactions are significant in modifying the compound for enhanced biological activity or in developing conjugates for targeted therapy.

Mechanism of Action

Process

Lenalidomide exerts its effects primarily through:

  1. Immunomodulation: Altering cytokine production and enhancing T cell co-stimulation.
  2. Cytotoxicity: Directly inducing apoptosis in malignant cells through mechanisms involving cereblon binding, which leads to proteasomal degradation of key transcription factors like Ikaros and Aiolos .

Data

Research indicates that lenalidomide's action involves both direct antitumor effects and indirect immune system modulation, making it effective against various malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • pKa Value: Indicates acidic or basic nature; relevant for understanding solubility and reactivity.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data on these properties are crucial for formulation development in pharmaceutical applications.

Applications

Lenalidomide-CO-C5-OH serves several scientific purposes:

  1. Targeted Protein Degradation: Utilized as a building block for developing new therapies that target specific proteins involved in disease processes.
  2. Cancer Treatment Development: Research continues into its potential applications in oncology beyond current uses, exploring combinations with other therapeutic agents .
Synthetic Strategies and Optimization

Design Principles for Lenalidomide-Based PROTAC Linker Conjugates

Rational Linker Selection: C5 Hydroxyl Functionality and Structural Modularity

The C5 hydroxyl group of lenalidomide serves as a strategic exit vector for linker conjugation, enabling modifications without disrupting cereblon (CRBN) binding. This position preserves the glutarimide moiety’s critical interactions with CRBN while allowing structural diversification. The hydroxyl’s nucleophilicity facilitates direct coupling to electrophilic linkers (e.g., carboxylic acids, activated carbonates), yielding stable ether or ester bonds. Structural modularity is achieved through tunable linker lengths and compositions (e.g., polyethylene glycol [PEG], alkyl chains), optimizing ternary complex formation between the target protein, PROTAC, and E3 ligase. Notably, modifications at the C5 position significantly alter neosubstrate degradation profiles. For instance, 6-fluoro lenalidomide derivatives enhance selectivity for oncogenic targets (IKZF1/IKZF3) while minimizing teratogenic off-targets (SALL4), demonstrating the role of C5 chemistry in PROTAC precision [3] [7].

Comparative Analysis of Exit Vector Modifications in Cereblon Ligands

Linker attachment points on CRBN ligands profoundly impact hydrolytic stability and degradation efficiency. A comparative study of phthalimide-based conjugates revealed that position 4 modifications (e.g., aminoalkyl linkers) confer superior stability (80% retention at pH 7.4 after 24 hours) versus position 5 analogues (15–30% retention). Position 4 conjugates also maintain efficient IKZF1 depletion (>60%), while position 5 linkers exhibit reduced activity (<30%) due to steric clashes in the CRBN binding pocket. Alkynyl or carboxamide linkers at position 5 show near-complete hydrolysis within 24 hours, highlighting the vulnerability of non-aminoalkyl connections. These findings underscore position 4 as the optimal exit vector for stable, high-efficacy PROTACs [6] [9].

Table 1: Stability and Degradation Efficiency of CRBN Ligand-Linker Conjugates

CompoundLinker Attachment PointLinker Type% Stability (pH 7.4, 24h)% IKZF1 Depletion (1μM)
T014Aminoalkyl8064
T035Aminoalkyl1514
T054Alkylether465
T114Methylamino-acyl2173
L01Lenalidomide-basedAminoalkyl745

Data derived from hydrolytic stability assays and cellular degradation studies in MM.1S cells [6] [9].

Optimization of Synthetic Routes

Stepwise Coupling Protocols for E3 Ligase Ligand-Linker Assembly

Lenalidomide-CO-C5-OH synthesis employs stepwise protocols to ensure regioselective conjugation. First, the C5 hydroxyl is activated using N,N′-disuccinimidyl carbonate (DSC) to form a carbonate intermediate, which reacts with amine-functionalized linkers (e.g., diamino-PEG). Alternatively, Mitsunobu reactions couple the hydroxyl to alcohols via phosphine-mediated inversion. For warhead conjugation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amide couplings complete the PROTAC assembly. A critical refinement involves protecting the glutarimide nitrogen with tert-butyldimethylsilyl (TBDMS) groups during linker attachment to prevent N-alkylation side products. This approach achieves >85% yield for PROTAC precursors [8] [9].

Purification and Analytical Validation

Chromatographic Techniques for Isomer Separation

Lenalidomide-CO-C5-OH derivatives require chiral chromatography to resolve epimerization products from glutarimide stereocenters. Reverse-phase HPLC (C18 column) with isopropanol/hexane/trifluoroacetic acid (85:15:0.1) separates diastereomers, while size-exclusion chromatography removes high-molecular-weight aggregates. Critical parameters include:

  • Flow rate: 1.0 mL/min for baseline resolution of R- and S-isomers.
  • Gradient elution: 10–50% acetonitrile in water over 30 minutes.These methods achieve >99% diastereomeric excess, ensuring stereochemical homogeneity [8].

Mass Spectrometry and NMR for Structural Confirmation

High-resolution mass spectrometry (HRMS) confirms molecular integrity, with lenalidomide-linker adducts showing [M+H]⁺ ions within 5 ppm of theoretical values. ¹H/¹³C NMR validates regioselectivity:

  • C5 ether linkage: Disappearance of the C5–OH peak at δ 5.8 ppm and emergence of linker –OCH₂– signals at δ 3.5–4.0 ppm.
  • Glutarimide integrity: Carbonyl resonances at δ 170–175 ppm.Two-dimensional NMR (COSY, HSQC) maps linker connectivity, excluding N-conjugation byproducts. Purity is further verified by ≤0.5% residual solvents via gas chromatography [9].

Table 3: Key Analytical Signatures for Lenalidomide-CO-C5-OH Conjugates

Analytical MethodCritical ParametersExpected Outcome
HRMS (ESI+)m/z for C₁₃H₁₂N₂O₃-linkerΔ < 5 ppm vs. calculated
¹³C NMRC5 carbon shiftδ 155–160 ppm (ether) / δ 165–168 ppm (ester)
FT-IRC=O stretch1700–1750 cm⁻¹ (imide)
HPLC-UVRetention time (C18, 254 nm)>99% peak purity

ESI+ = electrospray ionization positive mode [9].

Properties

Product Name

Lenalidomide-CO-C5-OH

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-6-hydroxyhexanamide

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C19H23N3O5/c23-10-3-1-2-7-16(24)20-14-6-4-5-12-13(14)11-22(19(12)27)15-8-9-17(25)21-18(15)26/h4-6,15,23H,1-3,7-11H2,(H,20,24)(H,21,25,26)

InChI Key

AQGKXFPXRMVFQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.